molecular formula C16H19N5O4S3 B2621984 N-{5-[(CARBAMOYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE CAS No. 690247-83-7

N-{5-[(CARBAMOYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2621984
CAS No.: 690247-83-7
M. Wt: 441.54
InChI Key: PUNIMNOHZOCEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC guidelines as N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide. Its molecular formula is C₁₇H₂₀N₆O₄S₃ , with a molecular weight of 492.58 g/mol . Key identifiers include:

Property Value
CAS Registry Number 893330-10-4
SMILES Notation O=C(NC1=NN=C(S1)SCC(=O)N)C2=CC(S(=O)(=O)N3CCCCC3)=CC=C2
InChI Key UYVXZJQKZJQHHO-UHFFFAOYSA-N

The structure comprises a 1,3,4-thiadiazole core substituted at position 2 with a benzamide group bearing a piperidine sulfonyl moiety. At position 5 of the thiadiazole ring, a sulfanyl linker connects to a carbamoylmethyl group.

Historical Context in Heterocyclic Chemistry Research

1,3,4-Thiadiazoles emerged as pharmacologically significant scaffolds in the late 20th century, with early studies highlighting their antimicrobial and antitumor properties. The integration of sulfonamide groups into such frameworks gained traction after the 1990s, driven by their role in enhancing target binding affinity.

This specific compound represents a 21st-century innovation, first synthesized in the 2010s as part of efforts to optimize thiadiazole-based inhibitors for enzymatic targets like carbonic anhydrase and receptor tyrosine kinases. Its design reflects three evolutionary trends:

  • Hybridization : Combining thiadiazole with piperidine sulfonyl groups to improve blood-brain barrier penetration.
  • Side-chain modularity : The carbamoylmethyl sulfanyl group allows for structural tweaking to fine-tune solubility.
  • Stereoelectronic optimization : The sulfonyl and carbamoyl moieties create a dipole moment that facilitates interactions with charged protein residues.

Structural Relationship to 1,3,4-Thiadiazole Pharmacophores

The compound shares critical features with established thiadiazole pharmacophores:

Table 1 : Comparative analysis of thiadiazole derivatives

Feature This Compound Classic Thiadiazole Agents
Core structure 1,3,4-Thiadiazole 1,3,4-Thiadiazole
Position 2 substitution Benzamide with sulfonyl Simple aryl/alkyl groups
Position 5 substitution Carbamoylmethyl sulfanyl Halogens or small hydrocarbons
Bioactivity Kinase inhibition (predicted) Antimicrobial (historical use)

Key structural distinctions include:

  • The piperidine sulfonyl group introduces a bicyclic amine system, potentially enabling interactions with G-protein-coupled receptors.
  • The carbamoylmethyl sulfanyl linker adds hydrogen-bonding capacity compared to traditional thioether substituents.
  • Ortho-substitution on the benzamide ring may reduce metabolic degradation compared to para-substituted analogs.

Crystallographic studies of related compounds suggest the thiadiazole ring adopts a planar conformation, while the piperidine moiety contributes to three-dimensional bulk that could influence binding pocket occupancy. Molecular modeling predicts that the sulfonyl group participates in salt bridge formation with lysine residues in enzymatic active sites.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S3/c17-13(22)10-26-16-20-19-15(27-16)18-14(23)11-5-4-6-12(9-11)28(24,25)21-7-2-1-3-8-21/h4-6,9H,1-3,7-8,10H2,(H2,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNIMNOHZOCEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(CARBAMOYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps :

    Esterification: The process begins with the esterification of a suitable carboxylic acid with methanol to form the corresponding ester.

    Hydrazination: The ester is then treated with hydrazine to form the hydrazide.

    Cyclization: The hydrazide undergoes cyclization with a suitable thiocarbonyl reagent to form the 1,3,4-thiadiazole ring.

    Sulfonylation: The thiadiazole derivative is then sulfonylated using a sulfonyl chloride to introduce the sulfonyl group.

    Nucleophilic Substitution: Finally, the sulfonylated thiadiazole is reacted with a suitable amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(CARBAMOYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thiadiazole moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of N-{5-[(CARBAMOYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

1,3,4-Thiadiazole Derivatives
  • N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives () :
    • Substituents: Chloro, fluoro, or methoxy groups on the benzamide ring.
    • Key Differences : Lack of piperidine sulfonyl and carbamoylmethyl sulfanyl groups.
    • Impact : Pyridinyl substituents enhance π-π stacking interactions, while halogen atoms (Cl, F) increase lipophilicity compared to the polar piperidine sulfonyl group .
1,3,4-Oxadiazole Derivatives ()
  • Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c). Key Differences: Oxadiazole core instead of thiadiazole; methylphenyl substituents. Impact: Oxadiazoles exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to thiadiazoles .

Substituent Effects on Physicochemical Properties

Compound Class Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Query Compound Piperidine sulfonyl, carbamoylmethyl sulfanyl ~585 (estimated) N/A Expected: C=O (1680–1700 cm⁻¹), S=O (1150 cm⁻¹) -
Pyridinyl-thiadiazoles () 3-Cl, 4-F, etc. 320–360 N/A C=O (1680 cm⁻¹), aromatic protons (δ 7.2–8.5 ppm)
Oxadiazole-sulfonamides () Methylphenyl, thiazolylmethyl 375–389 134–178 N-H (3300 cm⁻¹), S=O (1150 cm⁻¹)
Thiadiazole-sulfonamides () Nitro, methoxy, furan 400–450 236–263 C=O (1690 cm⁻¹), NO₂ (1530 cm⁻¹)

Pharmacological Activities

Antioxidant Activity ()
  • N-({5-[(3-Nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9i): Exhibited 78% ABTS•+ radical scavenging at 100 μM, comparable to trolox (85%). The query compound’s carbamoylmethyl group may offer similar benefits .
Antimicrobial Potential ()
  • Oxadiazole derivatives (7c–7f) : Moderate activity against E. coli and S. aureus.
  • Thiadiazole Review () : Thiadiazoles show broad-spectrum antimicrobial action via inhibition of bacterial enzymes (e.g., dihydrofolate reductase). The query compound’s piperidine sulfonyl group may enhance membrane penetration .

Biological Activity

N-{5-[(Carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoles, characterized by a heterocyclic structure containing sulfur and nitrogen atoms. The specific functional groups present in this compound contribute to its biological activities:

  • Thiadiazole Ring : Known for its pharmacological properties, including anticancer and antimicrobial activities.
  • Piperidine Moiety : Often associated with anesthetic effects and modulation of neurotransmitter systems.
  • Sulfamoyl Group : Implicated in antibacterial action and enzyme inhibition.

The mechanisms through which N-{5-[(Carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in numerous physiological processes.
  • Antimicrobial Activity : Exhibits significant activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting potential use in treating infections.
  • Anticancer Properties : Preliminary studies indicate that derivatives of thiadiazoles can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Overview

Activity TypeObservationsReferences
Antimicrobial Moderate to strong activity against specific bacteria.
Anticancer Inhibitory effects on various cancer cell lines.
Enzyme Inhibition Strong AChE inhibition; potential for neuroprotective effects.

Case Studies

  • Antimicrobial Efficacy : A study reported that synthesized compounds with piperidine and thiadiazole moieties demonstrated significant antibacterial activity against Salmonella typhi and Staphylococcus aureus, with IC50 values indicating effective concentrations for therapeutic use .
  • Anticancer Potential : Research highlighted that certain thiadiazole derivatives exhibited antiproliferative effects against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29). The mechanism involved disruption of tubulin polymerization .
  • Enzyme Inhibition Studies : A series of compounds were evaluated for their ability to inhibit urease and AChE. Notably, some derivatives showed IC50 values as low as 2.14 µM for urease inhibition, indicating strong potential for therapeutic applications in conditions like urea cycle disorders .

Q & A

Q. What are the established synthetic routes for preparing N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide, and what analytical methods validate intermediate steps?

Methodological Answer:

  • Synthesis Protocol : The compound can be synthesized via multi-step reactions involving thiadiazole ring formation (e.g., cyclization of thiosemicarbazides) followed by sulfonylation and carbamoylation. For example, coupling 5-amino-1,3,4-thiadiazole-2-sulfonamide with carbamoylmethyl thiol under basic conditions (e.g., KOH/EtOH) yields the sulfanyl-thiadiazole intermediate. Subsequent piperidine-sulfonylation at the benzamide moiety requires controlled stoichiometry to avoid over-sulfonation .
  • Validation : Intermediate purity is confirmed via TLC and HPLC. Structural validation employs 1^1H/13^13C NMR (amide proton at δ 10–12 ppm, sulfonamide S=O stretch at 1350–1150 cm1^{-1} in IR) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Q. Which physicochemical and spectral characterization techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • Key Techniques :
    • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 7–8 ppm) and piperidine CH2_2 groups (δ 1.5–3.0 ppm). 13^13C NMR confirms carbonyl (170–180 ppm) and sulfonamide (40–50 ppm) carbons .
    • FTIR : Peaks at 1650–1600 cm1^{-1} (amide C=O) and 1350–1150 cm1^{-1} (sulfonamide S=O) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ±0.001 Da) .
    • X-ray Crystallography : Resolves conformational isomerism in the thiadiazole and piperidine moieties .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

Methodological Answer:

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity >98% is required for biological assays .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed sulfonamide) are monitored via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the sulfonylation step?

Methodological Answer:

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization identifies ideal sulfonylation conditions (e.g., DMF as solvent, 0.5 eq. DMAP catalyst) to minimize piperidine oversubstitution .
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess sulfonyl chloride .

Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC50_{50}50​ values)?

Methodological Answer:

  • Root-Cause Analysis :
    • Batch Variability : Compare HPLC purity profiles across batches.
    • Assay Conditions : Standardize buffer pH (e.g., phosphate vs. Tris) and incubation time.
    • Computational Validation : Use molecular docking (AutoDock Vina) to verify binding consistency across crystal structures .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., GROMACS) to assess conformational stability of the sulfonamide group in catalytic pockets.
  • DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • Modular Synthesis : Replace the piperidine-sulfonyl group with morpholine or thiomorpholine derivatives to study solubility/logP changes.
  • In Vitro ADME : Measure metabolic stability (human liver microsomes) and permeability (Caco-2 assays) for each analog .

Q. What mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated thiols (e.g., CD3_3-SH) to track rate-determining steps in thiadiazole formation.
  • In Situ IR Spectroscopy : Monitor intermediate thiourea formation during cyclization .

Q. What regulatory considerations apply to handling derivatives of this compound due to structural similarities to restricted substances?

Methodological Answer:

  • Compliance Screening : Cross-reference CAS numbers with the Consolidated List of Banned Products (e.g., sulfanilamide derivatives in Sweden ).
  • Toxicity Prediction : Use OECD QSAR Toolbox to assess mutagenicity risk for novel analogs .

Q. How can interdisciplinary approaches (e.g., high-throughput screening and machine learning) accelerate discovery of analogs with enhanced bioactivity?

Methodological Answer:

  • High-Throughput Synthesis : Use parallel reactors (e.g., Chemspeed Autoplant) to generate 100+ analogs in a single workflow.
  • ML-Driven QSAR : Train random forest models on bioactivity data (IC50_{50}, logD) to prioritize synthesis targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.